8-溴辛基膦酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

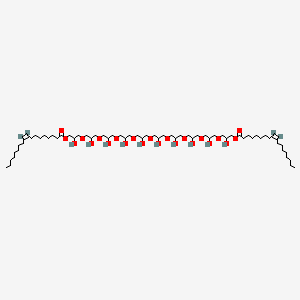

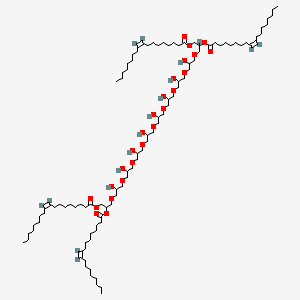

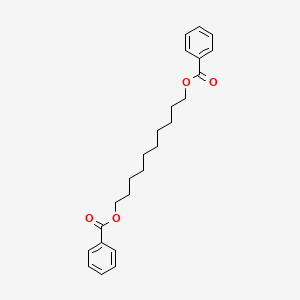

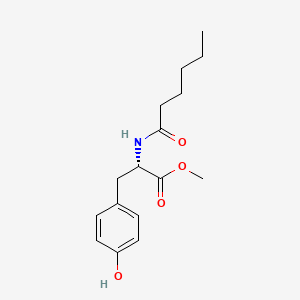

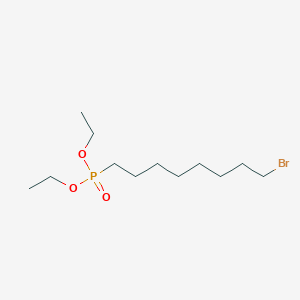

Diethyl 8-bromooctylphosphonate is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

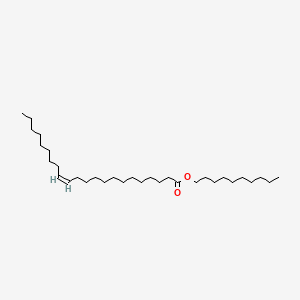

The molecular formula of Diethyl 8-bromooctylphosphonate is C12H26BrO3P . It has a molecular weight of 329.21 .Chemical Reactions Analysis

Diethyl 8-bromooctylphosphonate contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid ethyl ester is used for surface modification .科学研究应用

膦酸酯的单卤代化:Iorga、Eymery 和 Savignac(1999 年)的一项研究描述了膦酸酯的受控单卤代化,从而产生了各种二乙基单卤代化苄基膦酸酯。该方法展示了在化学合成中使用特定膦酸酯衍生物的潜力 (Iorga, Eymery, & Savignac, 1999).

二乙基芳基乙炔基膦酸酯的合成:Krawczyk 和 Albrecht(2007 年)研究了某些酸的溴脱羧,促进了二乙基芳基乙炔基膦酸酯的合成。这个过程突出了膦酸酯在合成复杂有机化合物中的多功能性 (Krawczyk & Albrecht, 2007).

膦酸衍生物的光化学合成:Maruyama、Adachi 和 Honjo(1985 年)使用二乙基膦酸酯展示了腺苷-8-膦酸衍生物的光化学合成。本研究强调了膦酸酯在光化学领域中的用途 (Maruyama, Adachi, & Honjo, 1985).

吡咯-2-基膦酸酯的合成:Ngwe 等人(1994 年)探索了二乙基二取代吡咯-2-基膦酸酯的制备,该化合物用于与醛的偶联反应。本研究提供了有关膦酸酯在杂环化学中用途的见解 (Ngwe et al., 1994).

碘原子转移加成反应:Bałczewski、Białas 和 Mikołajczyk(2000 年)报道了通过碘原子转移加成反应合成了二乙基 3-碘烷基和 3-碘烯基膦酸酯。本研究强调了膦酸酯在开发合成和生物活性化合物中的作用 (Bałczewski, Białas, & Mikołajczyk, 2000).

缓蚀:Gupta 等人(2017 年)研究了 α-氨基膦酸酯(包括二乙基膦酸酯)作为工业过程中盐酸中低碳钢的缓蚀剂。该应用显示了膦酸酯在材料科学中的潜力 (Gupta et al., 2017).

作用机制

Target of Action

Diethyl 8-bromooctylphosphonate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Diethyl 8-bromooctylphosphonate involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Diethyl 8-bromooctylphosphonate serves as the linker that connects these two ligands. The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by Diethyl 8-bromooctylphosphonate is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By using Diethyl 8-bromooctylphosphonate as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the levels of these proteins within the cell .

Pharmacokinetics

As a component of protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the other components of the protac .

Result of Action

The result of the action of Diethyl 8-bromooctylphosphonate is the selective degradation of target proteins. This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .

Action Environment

The action of Diethyl 8-bromooctylphosphonate, as part of a PROTAC, takes place within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of the PROTAC . .

安全和危害

属性

IUPAC Name |

1-bromo-8-diethoxyphosphoryloctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGGCNSGPCMBBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 8-bromooctylphosphonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。